molecular formula C15H16ClN3O2S B2848680 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1797636-18-0

2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2848680
CAS RN: 1797636-18-0
M. Wt: 337.82
InChI Key: AYSUYSBZPDENHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide, also known as TAK-659, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells and other immune cells.

Mechanism of Action

2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the development and function of B cells, which are a type of immune cell that plays a critical role in the adaptive immune response. By inhibiting BTK, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide can reduce the activation and proliferation of B cells, leading to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to reduce the levels of autoantibodies and inflammatory cytokines, as well as inhibit the proliferation of B cells. 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has several advantages for lab experiments, including its selectivity for BTK and its favorable pharmacokinetic profile. However, there are also some limitations to using 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in lab experiments. For example, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide may not be effective in all types of autoimmune or inflammatory diseases, and its efficacy may vary depending on the specific disease model and experimental conditions.

Future Directions

There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide. One potential direction is to explore the use of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in combination with other therapies, such as immunomodulatory agents or chemotherapy, to enhance its therapeutic effects. Another direction is to investigate the use of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in other types of autoimmune and inflammatory diseases, such as psoriasis or inflammatory bowel disease. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in clinical trials.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves several steps, starting with the preparation of 2-(4-chlorophenoxy)acetamide. This is followed by the reaction of 2-(4-chlorophenoxy)acetamide with 1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid, which results in the formation of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide. The synthesis of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been optimized to improve yields and purity, and it has been reported in several scientific publications.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. As a selective inhibitor of BTK, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been studied for its ability to treat various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been studied for its potential to treat certain types of cancer, such as lymphoma and leukemia.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-11-1-3-13(4-2-11)21-10-14(20)18-12-5-7-19(9-12)15-17-6-8-22-15/h1-4,6,8,12H,5,7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUYSBZPDENHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)COC2=CC=C(C=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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